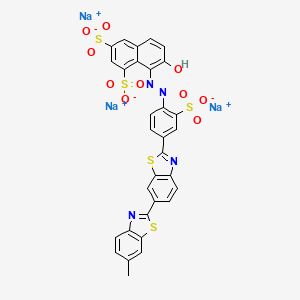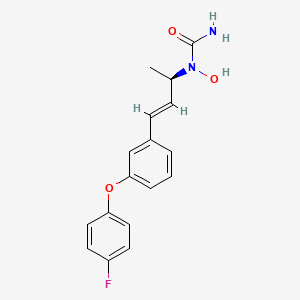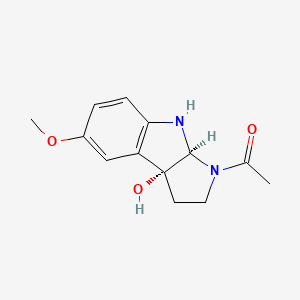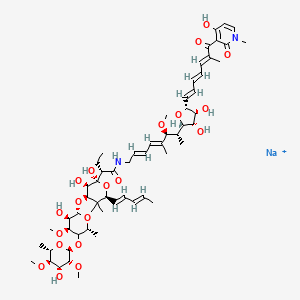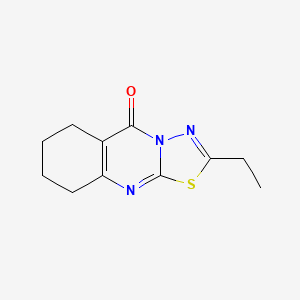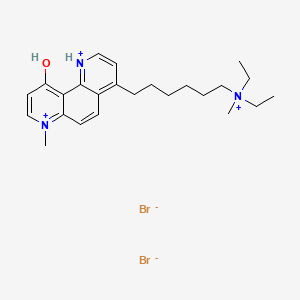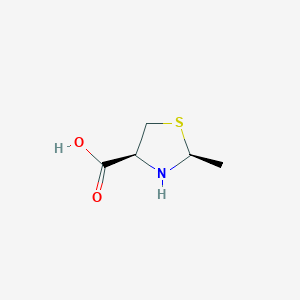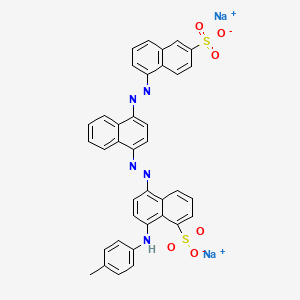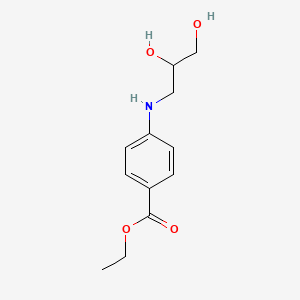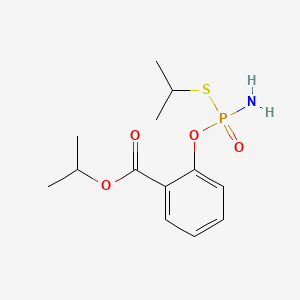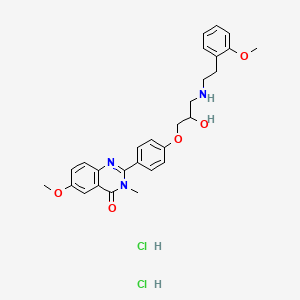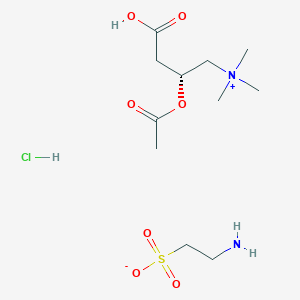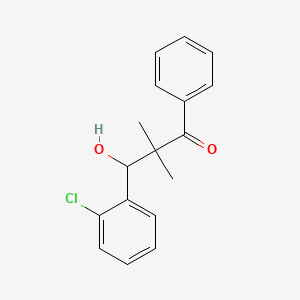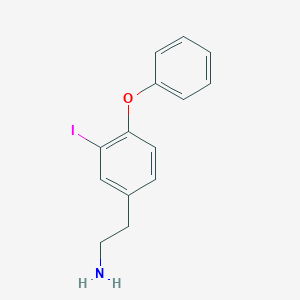
O-phenyl-3-iodotyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-phenyl-3-iodotyramine is a chemical compound known for its role as a selective agonist for the trace amine-associated receptor 1 (TAAR1). This compound has reasonable selectivity for TAAR1 but relatively low potency and is rapidly metabolized in vivo, making it less useful for research than newer ligands .
Análisis De Reacciones Químicas
O-phenyl-3-iodotyramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-phenyl-3-iodotyramine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and selectivity of TAAR1 agonists.
Biology: The compound is employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Mecanismo De Acción
The mechanism of action of O-phenyl-3-iodotyramine involves its interaction with TAAR1. Upon binding to TAAR1, the compound activates the receptor, leading to a cascade of intracellular signaling events. These events can modulate monoaminergic neurotransmission, affecting the release and reuptake of neurotransmitters like dopamine and serotonin. The precise molecular targets and pathways involved include the activation of G-protein coupled receptor signaling and subsequent downstream effects on neurotransmitter systems .
Comparación Con Compuestos Similares
O-phenyl-3-iodotyramine is unique in its selectivity for TAAR1 compared to other similar compounds. Some similar compounds include:
RO5166017: A newer ligand with higher potency and selectivity for TAAR1.
Phenylethylamine: A naturally occurring trace amine with broader activity on various receptors.
Tyramine: Another trace amine with activity on TAAR1 but less selectivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential research applications.
Propiedades
Número CAS |
794507-61-2 |
|---|---|
Fórmula molecular |
C14H14INO |
Peso molecular |
339.17 g/mol |
Nombre IUPAC |
2-(3-iodo-4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
Clave InChI |
GKFDZUBZKRFXNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


